molecular formula C16H16N2O4 B13550804 2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid

Katalognummer: B13550804
Molekulargewicht: 300.31 g/mol
InChI-Schlüssel: OZAKUELEMVNARK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid is an alanine derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a pyridinyl moiety. It is primarily used in the synthesis of peptides and as a building block in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid typically involves the protection of amino acids. One common method involves the use of benzyl chloroformate to protect the amino group of alanine. The reaction is carried out in an alkaline medium, such as 2 M sodium hydroxide, at low temperatures (0°C) to prevent side reactions. The reaction mixture is then maintained at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group in the pyridinyl moiety can be reduced to an amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxycarbonyl group yields carboxylic acids, while reduction of the nitro group yields amines.

Wissenschaftliche Forschungsanwendungen

2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The pyridinyl moiety can interact with enzymes and receptors, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid is unique due to its combination of a benzyloxycarbonyl protective group and a pyridinyl moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Eigenschaften

Molekularformel

C16H16N2O4

Molekulargewicht

300.31 g/mol

IUPAC-Name

2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C16H16N2O4/c19-15(20)14(10-12-6-8-17-9-7-12)18-16(21)22-11-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,18,21)(H,19,20)

InChI-Schlüssel

OZAKUELEMVNARK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.